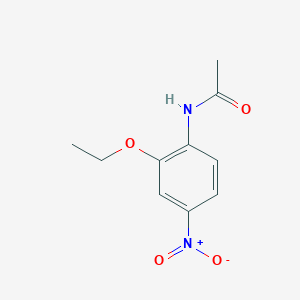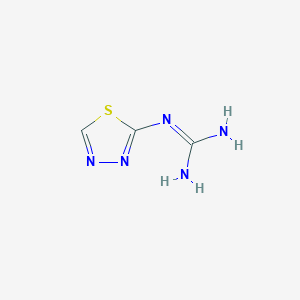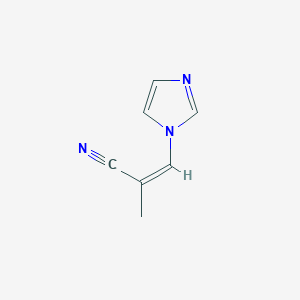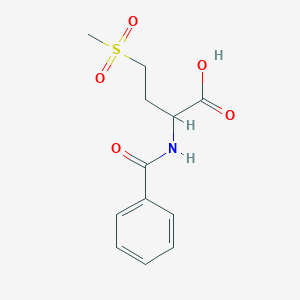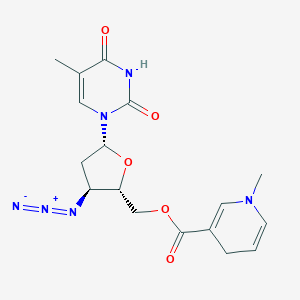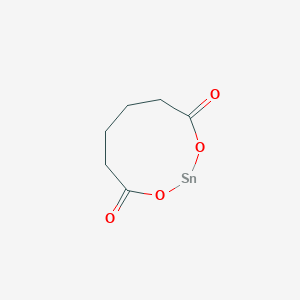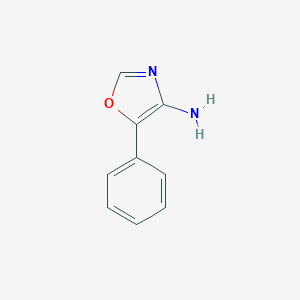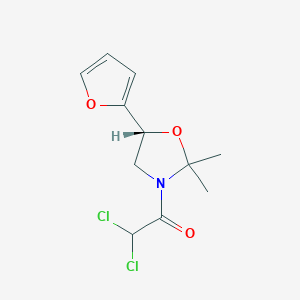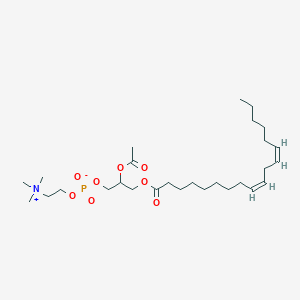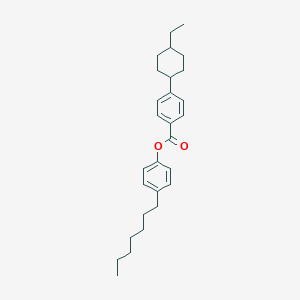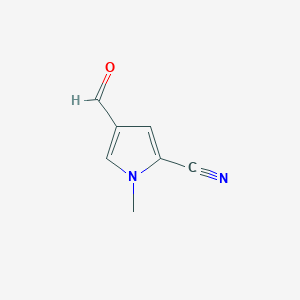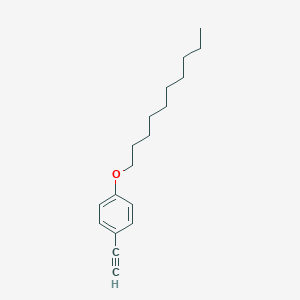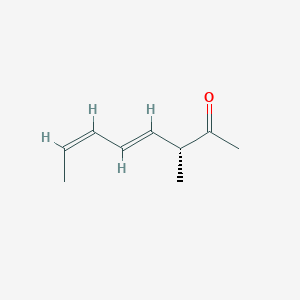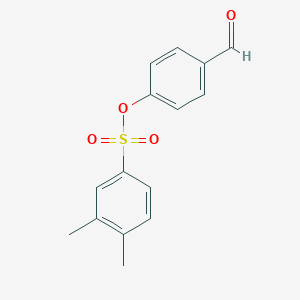
4-Formylphenyl 3,4-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl 3,4-dimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester of 4-formylphenyl and 3,4-dimethylbenzenesulfonic acid. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool for studying biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4-Formylphenyl 3,4-dimethylbenzenesulfonate involves the covalent modification of the target enzyme. This compound reacts with a specific amino acid residue on the enzyme, forming a stable adduct that inhibits the enzyme activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Formylphenyl 3,4-dimethylbenzenesulfonate are dependent on the specific enzyme being targeted. Inhibition of PTP1B, for example, has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This suggests that this compound may have potential therapeutic applications in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Formylphenyl 3,4-dimethylbenzenesulfonate in lab experiments include its specificity for certain enzymes and its ability to form stable adducts with these enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzyme inhibition. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving 4-Formylphenyl 3,4-dimethylbenzenesulfonate. One potential area of research is the development of more specific inhibitors for certain enzymes, which could lead to the development of new therapeutic agents for various diseases. Another area of research is the exploration of the physiological effects of this compound in different animal models, which could provide further insights into its potential therapeutic applications. Finally, the development of more efficient synthesis methods for this compound could make it more widely available for scientific research.
Méthodes De Synthèse
The synthesis of 4-Formylphenyl 3,4-dimethylbenzenesulfonate involves the reaction of 4-formylphenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonate ester can be purified by various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-Formylphenyl 3,4-dimethylbenzenesulfonate has been used in various scientific research applications. It is commonly used as an inhibitor of certain enzymes such as tyrosine phosphatases and protein tyrosine kinases. This compound has been found to be particularly effective in inhibiting the activity of the enzyme PTP1B, which is involved in the regulation of glucose metabolism and insulin signaling. This makes it a potential target for the treatment of diabetes and other metabolic disorders.
Propriétés
Numéro CAS |
124852-63-7 |
|---|---|
Nom du produit |
4-Formylphenyl 3,4-dimethylbenzenesulfonate |
Formule moléculaire |
C15H14O4S |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
(4-formylphenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-11-3-8-15(9-12(11)2)20(17,18)19-14-6-4-13(10-16)5-7-14/h3-10H,1-2H3 |
Clé InChI |
OLCBLUAQTALRRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)C |
Synonymes |
Benzenesulfonic acid, 3,4-dimethyl-, 4-formylphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
